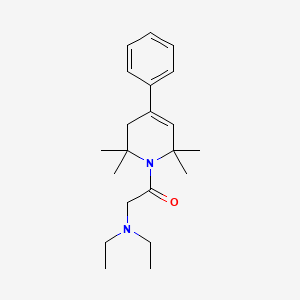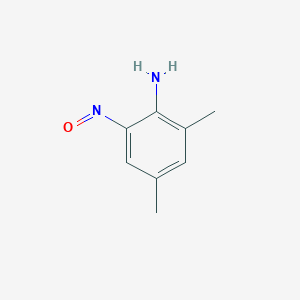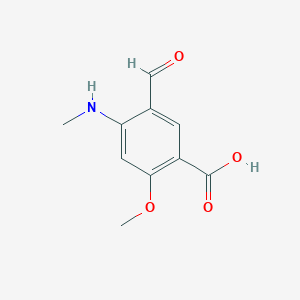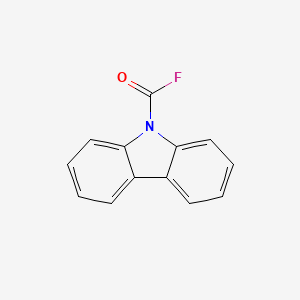
9H-Carbazole-9-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-9-carbonyl fluoride is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their versatile applications in various fields due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-9-carbonyl fluoride typically involves the reaction of 9H-carbazole with a fluorinating agent. One common method is the reaction of 9H-carbazole with phosgene (carbonyl chloride) followed by treatment with a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction conditions usually involve the use of an inert solvent like dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of hazardous reagents like phosgene and hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-9-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation to form carbazole-9-one or reduction to form dihydrocarbazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include carbazole derivatives with various functional groups, which can be further utilized in the synthesis of advanced materials and pharmaceuticals .
Scientific Research Applications
9H-Carbazole-9-carbonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-carbonyl fluoride and its derivatives involves interactions with various molecular targets and pathways. For example, some carbazole derivatives inhibit angiogenesis by interfering with the signaling pathways involved in the formation of new blood vessels. Others may act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene: Another biarylic compound with similar structural features and applications in organic electronics.
Dibenzofuran: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Dibenzothiophene: Used in the synthesis of various organic compounds and materials.
Uniqueness
9H-Carbazole-9-carbonyl fluoride stands out due to its unique combination of a carbazole moiety and a carbonyl fluoride group, which imparts distinct reactivity and functionalization potential. This makes it a valuable compound in the synthesis of advanced materials and pharmaceuticals .
Properties
CAS No. |
83245-38-9 |
|---|---|
Molecular Formula |
C13H8FNO |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
carbazole-9-carbonyl fluoride |
InChI |
InChI=1S/C13H8FNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H |
InChI Key |
KNZQMVKAGCFHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)
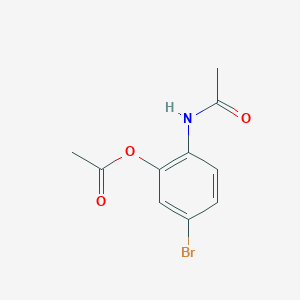


![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B13956101.png)
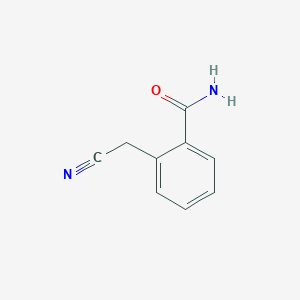
![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
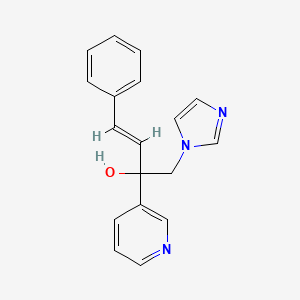
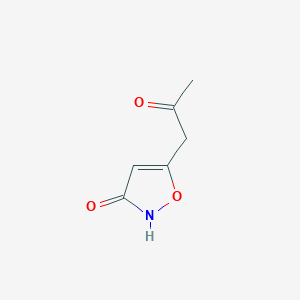

![4-[(4-Chloro-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13956128.png)
